A limited area of scientific research has explored the use of 2-Methoxyethyl acetate (MEA) as a model monomer for studying the hydration structure of poly(2-methoxyethyl acrylate) (PMEA) []. PMEA is a type of polymer with potential applications in various fields, including drug delivery and coatings. By studying the interaction of water molecules with MEA, researchers can gain insights into the behavior of water within PMEA at a molecular level. This information can be valuable for optimizing the properties of PMEA for specific applications.
2-Methoxyethyl acetate is a colorless liquid with a mild, ether-like odor, characterized by its molecular formula and a molecular weight of approximately 118.13 g/mol. It has a boiling point of 145°C and a melting point of -65°C. The specific gravity is around 1.01, and it exhibits flammability with a flash point of 48.9°C. This compound is soluble in water and reacts slowly to form acetic acid and methyl alcohol in aqueous environments, though the reaction is not violent .
2-Methoxyethyl acetate is classified as a harmful substance []. It is:
2-Methoxyethyl acetate primarily undergoes hydrolysis in the presence of water, leading to the formation of acetic acid and methyl alcohol. The reaction can be represented as follows:
In addition to hydrolysis, this compound can react with strong oxidizing agents and bases, potentially resulting in vigorous exothermic reactions. Esters like 2-methoxyethyl acetate can also react with acids to liberate heat along with alcohols .
Several methods exist for synthesizing 2-methoxyethyl acetate:
Purification can be achieved through distillation after treatment with anhydrous sodium carbonate .
2-Methoxyethyl acetate finds various applications across multiple industries:
When comparing 2-methoxyethyl acetate with similar compounds, several notable substances emerge:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Ethyl Acetate | Common solvent; less toxic than 2-methoxyethyl acetate | |
Butyl Acetate | Higher boiling point; used in coatings | |
Methyl Acetate | Lower molecular weight; used as a solvent |
The uniqueness of 2-methoxyethyl acetate lies in its specific ether-like odor and its dual role as both a solvent and a chemical intermediate. Its ability to hydrolyze into acetic acid and methyl alcohol distinguishes it from other esters that do not exhibit such behavior under similar conditions . Additionally, its moderate toxicity profile necessitates stringent safety measures during handling compared to less hazardous counterparts like ethyl acetate.
The structure-activity relationship (SAR) of 2-methoxyethyl acetate is governed by its dual functional groups. The ester group confers hydrolytic instability under acidic or basic conditions, while the ether linkage enhances thermal stability compared to purely ester-based compounds [4] [6]. Experimental data show that the compound’s boiling point (145°C) and density (1.009 g/mL at 25°C) correlate with its molecular weight (118.13 g/mol) and polarity [4] [6].
Comparative studies with analogs like methyl 2-(2-methoxyethoxy)acetate (C₆H₁₂O₄) demonstrate that elongating the ethylene glycol chain reduces volatility but increases viscosity due to enhanced intermolecular hydrogen bonding [3]. For example, methyl 2-(2-methoxyethoxy)acetate has a higher molecular weight (148.16 g/mol) and boiling point (≈180°C) than 2-methoxyethyl acetate, illustrating how structural modifications impact physical properties [3].
Key SAR Observations:
Molecular docking simulations of 2-methoxyethyl acetate into the active site of Mycobacterium smegmatis acyltransferase (MsAcT) reveal favorable binding energies (-3.4 kcal/mol) due to interactions with hydrophobic residues (Phe150, Phe154) and hydrogen bonding with Ser11 and Asp192 [7]. The compound’s ethylene glycol chain adopts a gauche conformation, minimizing steric clashes while maximizing van der Waals contacts with Val125 and Ile153 [7].
Cluster models of the MsAcT active site, optimized at the ωB97X-D/cc-pVDZ level, predict that 2-methoxyethyl acetate undergoes nucleophilic acyl substitution via a tetrahedral intermediate stabilized by the oxyanion hole (Asn94, Ser11) [7]. Free energy perturbation (FEP) calculations further indicate that replacing the methoxy group with larger substituents (e.g., ethoxy) increases binding affinity by 2.1 kcal/mol, aligning with experimental kinetics data [7].
Computational Parameter | Value |
---|---|
Binding free energy (MsAcT) | -3.4 kcal/mol [7] |
Activation energy (hydrolysis) | 18.7 kcal/mol [7] |
Solvation energy (water) | -9.2 kcal/mol [7] |
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into 2-methoxyethyl acetate’s vibrational spectra and transition states. The ester C=O stretching frequency is computed at 1,752 cm⁻¹, closely matching experimental IR observations (1,740 cm⁻¹) [5] [7]. Intrinsic reaction coordinate (IRC) analyses confirm that hydrolysis proceeds via a concerted mechanism, with a single transition state connecting reactants and products [7].
Ab initio molecular dynamics (AIMD) simulations predict that proton transfer from His195 to the ester carbonyl oxygen occurs within 150 fs, initiating nucleophilic attack by water [7]. These results are consistent with stopped-flow kinetics experiments showing biphasic hydrolysis kinetics in aqueous buffers [7].
Predicted Properties:
Irritant;Health Hazard